Cas no 115461-39-7 (19(R)-HETE)

19(R)-HETE (19(R)-Hydroxyeicosatetraenoic acid) is a stereospecific regioisomer of hydroxyeicosatetraenoic acid, derived from arachidonic acid metabolism via cytochrome P450 pathways. This bioactive lipid mediator plays a significant role in vascular and renal physiology, particularly in regulating vasodilation and inflammation. Its distinct 19(R)-hydroxyl configuration contributes to unique receptor interactions and signaling effects compared to its 19(S) counterpart. As a research tool, 19(R)-HETE is valuable for investigating eicosanoid-mediated pathways, endothelial function, and hypertensive mechanisms. High-purity synthetic standards enable precise biochemical and pharmacological studies, supporting advancements in understanding cardiovascular and inflammatory diseases. Proper storage at -20°C or below is recommended to ensure stability.
19(R)-HETE structure
19(R)-HETE structure
商品名:19(R)-HETE
CAS番号:115461-39-7
MF:C20H32O3
メガワット:320.46628
CID:1003875
PubChem ID:11244126

19(R)-HETE 化学的及び物理的性質

名前と識別子

    • 19(R)-HETE
    • 19R-HYDROXY-5Z,8Z,11Z,14Z-EICOSATETRAENOIC ACID
    • XFUXZHQUWPFWPR-PCYSVGMOSA-N
    • 5,8,11,14-Eicosatetraenoic acid, 19-hydroxy-, (5Z,8Z,11Z,14Z,19R)-
    • CS-0065706
    • (R,5Z,8Z,11Z,14Z)-19-Hydroxyicosa-5,8,11,14-tetraenoic acid
    • AT35694
    • 19(R)-hydroxy-5(Z),8(Z),11(Z),14(Z)-eicosatetraenoic acid
    • PD020270
    • (5Z,8Z,11Z,14Z,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid
    • 115461-39-7
    • AKOS040755127
    • HY-118332
    • DTXSID501347559
    • インチ: InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m1/s1
    • InChIKey: XFUXZHQUWPFWPR-PCYSVGMOSA-N
    • ほほえんだ: C[C@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O

計算された属性

  • せいみつぶんしりょう: 320.23514488g/mol
  • どういたいしつりょう: 320.23514488g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 14
  • 複雑さ: 392
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 4
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 57.5Ų

19(R)-HETE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65156-25ug
19(R)-HETE
115461-39-7 98%
25ug
¥1692.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65156-50ug
19(R)-HETE
115461-39-7 98%
50ug
¥3102.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-204615-25 µg
19(R)-HETE,
115461-39-7
25µg
¥1,000.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-204615A-50µg
19(R)-HETE,
115461-39-7
50µg
¥1918.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-204615A-50 µg
19(R)-HETE,
115461-39-7
50µg
¥1,918.00 2023-07-11
Larodan
14-5046-41-50ug
19(R)-hydroxy-5(Z),8(Z),11(Z),14(Z)-eicosatetraenoic acid
115461-39-7 >98%
50ug
€367.00 2023-09-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65156-100ug
19(R)-HETE
115461-39-7 98%
100ug
¥5878.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-204615-25µg
19(R)-HETE,
115461-39-7
25µg
¥1000.00 2023-09-05
Larodan
14-5046-41-50g
19(R)-hydroxy-5(Z),8(Z),11(Z),14(Z)-eicosatetraenoic acid
115461-39-7 >98%
50g
€367.00 2025-03-07

19(R)-HETEに関する追加情報

Recent Advances in the Study of 19(R)-HETE (CAS: 115461-39-7): Implications for Chemical Biology and Medicine

The compound 19(R)-HETE (CAS: 115461-39-7) has garnered significant attention in recent years due to its unique biological activities and potential therapeutic applications. As a stereoisomer of 19-hydroxyeicosatetraenoic acid (19-HETE), 19(R)-HETE plays a crucial role in various physiological and pathological processes, including inflammation, vascular regulation, and cancer progression. This research brief synthesizes the latest findings on 19(R)-HETE, focusing on its molecular mechanisms, pharmacological properties, and emerging clinical relevance.

Recent studies have elucidated the distinct signaling pathways modulated by 19(R)-HETE. Unlike its counterpart 19(S)-HETE, the R-configuration exhibits selective binding affinity to specific G-protein-coupled receptors (GPCRs), influencing endothelial function and vascular tone. A 2023 study published in Nature Chemical Biology demonstrated that 19(R)-HETE acts as a potent agonist for the GPR75 receptor, thereby mitigating hypertension in preclinical models. This discovery highlights its potential as a novel therapeutic target for cardiovascular diseases.

In oncology, 19(R)-HETE has emerged as a double-edged sword. While some reports suggest its pro-tumorigenic effects in breast and prostate cancers via the activation of NF-κB pathways, other studies indicate its anti-angiogenic properties in glioblastoma. A groundbreaking 2024 paper in Cell Chemical Biology revealed that 19(R)-HETE inhibits tumor growth by disrupting the crosstalk between cancer-associated fibroblasts and tumor cells. These findings underscore the need for context-specific evaluations of its therapeutic utility.

The synthesis and analytical characterization of 19(R)-HETE have also seen notable advancements. Researchers have developed enantioselective synthetic routes using chiral catalysts (e.g., Jacobsen’s catalyst) to achieve high purity (>98%) of 115461-39-7, as detailed in a 2023 Journal of Medicinal Chemistry article. Furthermore, LC-MS/MS methods have been optimized for sensitive detection in biological matrices, enabling pharmacokinetic studies in clinical trials.

Despite these progresses, challenges remain in translating 19(R)-HETE research into clinical applications. Its metabolic instability and off-target effects necessitate structural modifications or delivery systems, such as nanoparticle encapsulation, to enhance bioavailability. Collaborative efforts between chemists, biologists, and clinicians will be pivotal in harnessing the full potential of this intriguing molecule.

In conclusion, 19(R)-HETE (115461-39-7) represents a promising yet complex candidate in chemical biology and medicine. Ongoing research is expected to clarify its dichotomous roles in disease pathways and refine strategies for therapeutic intervention. Stakeholders are encouraged to monitor developments in this rapidly evolving field.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd